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Compound of Interest

Compound Name: 4-(Pyridin-2-yl)phenol

Cat. No.: B1348390 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of solid 4-
(pyridin-2-yl)phenol (CAS No: 51035-40-6). It includes tabulated quantitative data, detailed

experimental protocols for key analytical techniques, and workflow diagrams to guide

researchers in the physical characterization of this compound.

Core Physical and Chemical Properties
4-(pyridin-2-yl)phenol is a heterocyclic compound containing both a phenol and a pyridine

functional group. These structural features govern its physical and chemical behavior, including

its melting point, boiling point, and solubility characteristics. The presence of both a hydrogen

bond donor (the phenolic hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen)

suggests the potential for strong intermolecular interactions in the solid state.

Quantitative Data Summary
The available quantitative physical data for 4-(pyridin-2-yl)phenol are summarized in the

tables below. It should be noted that while key identifiers and some physical constants are well-

documented, specific experimental data for properties like solubility and crystal structure are

not widely available in the public domain.

Table 1: Chemical Identification
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Identifier Value

IUPAC Name 4-(pyridin-2-yl)phenol

Synonyms 2-(4-Hydroxyphenyl)pyridine, 4-(2-pyridyl)phenol

CAS Number 51035-40-6

Molecular Formula C₁₁H₉NO[1][2]

Molecular Weight 171.20 g/mol [1][2]

Canonical SMILES C1=CC=NC(=C1)C2=CC=C(C=C2)O[2]

InChI Key VQHMPVXKDCHHSR-UHFFFAOYSA-N[2]

Table 2: Physical Properties

Property Value Notes

Physical Form Solid[2]

Melting Point 164-165 °C[3][4][5] Recrystallized from benzene.

Boiling Point 185-188 °C At a pressure of 4 Torr.[4][5]

Solubility Data not available

Expected to be soluble in polar

organic solvents like DMSO

and ethanol. A Safety Data

Sheet indicates no available

data for water solubility.[6]

Crystal Structure Data not available
Crystallographic data has not

been publicly reported.

Experimental Protocols
This section provides detailed methodologies for determining the key physical properties of 4-
(pyridin-2-yl)phenol.

Melting Point Determination
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The melting point is a critical indicator of a solid's purity. Pure crystalline solids typically exhibit

a sharp melting range of 0.5-1.0°C.

Methodology:

Sample Preparation: A small amount of finely powdered, dry 4-(pyridin-2-yl)phenol is
packed into a capillary tube to a height of 1-2 cm. The packing should be dense to ensure

uniform heat transfer.

Apparatus: A calibrated digital melting point apparatus with a heating block and a viewing

lens is used.

Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. A rapid

heating rate (e.g., 10-20°C/min) is used to determine an approximate melting range. c. The

apparatus is allowed to cool to at least 20°C below the approximate melting point. d. A new

sample is heated at a slow rate (1-2°C/min) through the expected melting range. e. The

temperature at which the first liquid appears (onset) and the temperature at which the entire

solid phase turns to liquid (completion) are recorded. This range is the melting point. f. The

procedure is repeated at least twice to ensure reproducibility.
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Workflow: Melting Point Determination

Prepare Sample
(Dry, Powder, Pack Capillary)

Determine Approximate M.P.
(Fast Heating Rate)

Cool Apparatus

Determine Precise M.P.
(Slow Heating Rate: 1-2°C/min)

Record Temperature Range
(Onset to Completion)

Repeat for Reproducibility

Click to download full resolution via product page

Workflow for Melting Point Determination.

Solubility Profile Determination
Determining the solubility of 4-(pyridin-2-yl)phenol in various solvents is essential for

applications in drug development, formulation, and reaction chemistry.

Methodology:
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water,

ethanol, acetone, dimethyl sulfoxide (DMSO), hexane).

Procedure (Qualitative): a. Add approximately 25 mg of 4-(pyridin-2-yl)phenol to a small

test tube. b. Add 0.75 mL of the selected solvent in small portions, shaking vigorously after

each addition. c. Observe if the solid dissolves completely. Record as "soluble," "partially

soluble," or "insoluble."

Procedure (Quantitative - Shake-Flask Method): a. Prepare a saturated solution by adding

an excess amount of solid 4-(pyridin-2-yl)phenol to a known volume of the solvent in a

sealed flask. b. Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period

(e.g., 24-48 hours) to ensure equilibrium is reached. c. Allow any undissolved solid to settle.

d. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are

included (filtration through a syringe filter may be necessary). e. Determine the concentration

of the dissolved solid in the aliquot using a suitable analytical method, such as UV-Vis

spectroscopy or HPLC. The result is typically expressed in mg/mL or mol/L.
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Workflow: Quantitative Solubility Determination

Add Excess Solid to
Known Volume of Solvent
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Workflow for Quantitative Solubility.

Single-Crystal X-ray Diffraction
This technique provides definitive information on the three-dimensional atomic arrangement,

bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Methodology:
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Crystal Growth: a. High-quality single crystals are paramount. Slow evaporation of a

saturated solution is a common method for small organic molecules. b. Prepare a nearly

saturated solution of 4-(pyridin-2-yl)phenol in a suitable solvent (e.g., ethanol, ethyl

acetate, or a solvent mixture). c. Filter the solution into a clean vial. d. Cover the vial loosely

(e.g., with perforated parafilm) and store it in a vibration-free environment to allow the

solvent to evaporate slowly over several days to weeks.

Data Collection: a. A suitable single crystal is mounted on a goniometer. b. The crystal is

placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion. c. The

crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected

on a detector as the crystal is rotated.

Structure Solution and Refinement: a. The collected diffraction data is processed to

determine the unit cell dimensions and space group. b. The structure is solved using direct

methods or Patterson methods to obtain an initial model of the atomic positions. c. The

model is refined using least-squares methods to achieve the best fit between the observed

and calculated diffraction data.
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Workflow: X-ray Crystallography
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Workflow for X-ray Crystallography.

Spectroscopic Characterization Protocols
Spectroscopic methods are essential for confirming the chemical structure and identifying the

functional groups present in 4-(pyridin-2-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Methodology:
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Sample Preparation: a. Dissolve 5-25 mg of 4-(pyridin-2-yl)phenol in approximately 0.6-0.7

mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. b. Transfer the solution to

a 5 mm NMR tube, filtering if any particulate matter is present. c. Add a small amount of an

internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00

ppm).

Data Acquisition: a. The NMR tube is placed in the spectrometer. b. The magnetic field is

shimmed to achieve homogeneity. c. ¹H NMR and ¹³C NMR spectra are acquired.

Expected Spectral Features:

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on

both the phenol and pyridine rings, likely in the range of δ 6.5-8.5 ppm. The hydroxyl

proton (-OH) will appear as a singlet, the chemical shift of which is dependent on solvent

and concentration.

¹³C NMR: The spectrum will show signals for the 11 carbon atoms. Due to symmetry,

some carbons in the phenol ring may be equivalent. Aromatic carbons typically resonate in

the δ 110-160 ppm region. The carbon attached to the hydroxyl group (ipso-carbon) is

expected to be significantly deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Methodology:

Sample Preparation (Thin Solid Film): a. Dissolve a small amount (approx. 50 mg) of 4-
(pyridin-2-yl)phenol in a few drops of a volatile solvent (e.g., methylene chloride or

acetone). b. Place a drop of this solution onto a salt plate (e.g., NaCl or KBr). c. Allow the

solvent to evaporate, leaving a thin film of the solid compound on the plate.

Data Acquisition: a. A background spectrum of the clean, empty sample compartment is

recorded. b. The salt plate with the sample film is placed in the sample holder. c. The sample

spectrum is recorded.
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Expected Spectral Features:

O-H Stretch: A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to

the hydrogen-bonded phenolic hydroxyl group.

C-H Stretch (Aromatic): Absorptions typically appear just above 3000 cm⁻¹ (e.g., 3100-

3000 cm⁻¹).

C=C and C=N Stretch (Aromatic Rings): Multiple sharp bands in the 1600-1400 cm⁻¹

region.

C-O Stretch (Phenol): A strong band in the 1320-1000 cm⁻¹ region.

C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, which can be

indicative of the substitution pattern on the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule,

particularly those involving conjugated π-systems.

Methodology:

Sample Preparation: a. Prepare a dilute solution of 4-(pyridin-2-yl)phenol in a UV-

transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be

adjusted so that the maximum absorbance is within the optimal range of the instrument

(typically 0.2-1.0). b. Fill a quartz cuvette with the chosen solvent to be used as a blank

reference. c. Fill a second quartz cuvette with the sample solution.

Data Acquisition: a. Place the blank cuvette in the spectrophotometer and record a baseline

spectrum. b. Replace the blank with the sample cuvette. c. Scan a range of wavelengths

(e.g., 200-400 nm) to obtain the absorbance spectrum.

Expected Spectral Features:

The conjugated system comprising the pyridine and phenol rings is expected to result in

strong UV absorption.
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Multiple absorption maxima (λ_max) are anticipated, likely in the 200-350 nm range,

corresponding to π→π* electronic transitions. The exact position and intensity of these

maxima can be sensitive to the solvent used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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